What is the chemical structure of 1-benzyl-5,6-difluorobenzimidazole
What is the chemical structure of 1-benzyl-5,6-difluorobenzimidazole
Title: Structural Elucidation, Synthesis, and Pharmacological Profiling of 1-Benzyl-5,6-difluorobenzimidazole: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the benzimidazole scaffold is widely recognized as a "privileged structure" due to its profound ability to interact with a diverse array of biological targets, including viral polymerases, bacterial gyrases, and inflammatory cyclooxygenases[1]. Functionalization of this core at specific positions drastically alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile.
This whitepaper provides an in-depth technical analysis of 1-benzyl-5,6-difluorobenzimidazole (CAS: 374908-50-6), a highly specialized derivative designed to maximize target binding affinity while resisting metabolic degradation[2]. By examining its structural rationale, detailing a self-validating synthetic protocol, and mapping its pharmacological applications, this guide serves as a foundational resource for drug development professionals integrating this scaffold into high-throughput screening or lead optimization workflows.
Mechanistic Rationale in Drug Design
The architecture of 1-benzyl-5,6-difluorobenzimidazole is not arbitrary; every functional group serves a distinct, causal purpose in drug design:
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The Benzimidazole Core: Acts as a rigid, planar, aromatic system capable of both hydrogen bonding (via the N3 nitrogen) and π−π stacking with aromatic amino acid residues in target protein pockets[1].
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5,6-Difluoro Substitution: Fluorine is highly electronegative and possesses a small van der Waals radius. Substituting hydrogen for fluorine at the 5 and 6 positions serves two critical functions. First, it increases the lipophilicity ( logP ) of the molecule, enhancing cellular membrane permeability. Second, the strong C-F bonds block cytochrome P450-mediated aromatic oxidation, thereby significantly increasing the metabolic half-life of the compound in vivo[1][3].
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N1-Benzyl Group: The addition of a benzyl moiety at the N1 position introduces a flexible, hydrophobic appendage. This group can rotate to optimally anchor the molecule into deep lipophilic or allosteric pockets of target proteins, a mechanism proven to enhance selective antiviral and antimicrobial activity[1][3].
Physicochemical and Spectral Profiling
To ensure rigorous quality control during synthesis and assay development, the quantitative physicochemical and spectral data for 1-benzyl-5,6-difluorobenzimidazole must be tightly defined.
Table 1: Physicochemical and Spectral Properties of 1-Benzyl-5,6-difluorobenzimidazole [4]
| Property | Analytical Value |
| CAS Number | 374908-50-6 |
| Molecular Formula | C14H10F2N2[4] |
| Appearance | Yellow solid[4] |
| Melting Point | 120-123 °C[4] |
| Chromatographic Rf | 0.20 (Petroleum ether:EtOAc = 1:1)[4] |
| 1 H NMR (500 MHz, CDCl 3 ) | δ 7.97 (s, 1H), 7.59 (dd, J=10.4, 7.3 Hz, 1H), 7.39-7.33 (m, 3H), 7.20-7.17 (m, 2H), 7.04 (dd, J=9.7, 6.9 Hz, 1H), 5.32 (s, 2H) ppm[4] |
| 13 C NMR (126 MHz, CDCl 3 ) | δ 148.4 (dd, J=244.3, 15.8 Hz), 147.9 (dd, J=241.9, 15.4 Hz), 144.5 (d, J=3.3 Hz), 139.2 (d, J=11.3 Hz), 134.6, 129.2 (2C), 128.6, 127.0 (2C), 107.7 (d, J=19.7 Hz), 98.0 (d, J=23.1 Hz), 49.3 ppm[4] |
| HRMS (ESI-TOF) | m/z: [M + Na] + Calcd. for C14H10F2N2Na: 267.0704; Found: 267.0709[4] |
Experimental Methodology: A Self-Validating Synthetic Protocol
As an application scientist, I prioritize protocols that are intrinsically self-validating—where each step proves its own success before the next begins.
Causality & Rationale: Standard N-alkylation of asymmetric benzimidazoles often yields a problematic mixture of N1 and N3 regioisomers. However, because the starting material (5,6-difluorobenzimidazole) possesses a symmetric substitution pattern, alkylation yields a single, unambiguous product. This eliminates the need for complex chiral auxiliaries or exhaustive separation techniques, ensuring high yield and purity[3].
Step-by-Step Workflow:
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Activation (Deprotonation): Suspend 5,6-difluorobenzimidazole (1.0 eq) and anhydrous K 2 CO 3 (2.0 eq) in dimethylformamide (DMF).
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Causality: K 2 CO 3 is selected as a mild base to quantitatively deprotonate the acidic N-H without hydrolyzing the incoming alkylating agent. DMF (polar aprotic) maximizes the nucleophilicity of the resulting nitrogen anion.
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Alkylation Phase: Add benzyl bromide (1.1 eq) dropwise at 0 °C, then warm the reaction to 80 °C for 4 hours.
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Causality: Dropwise addition at low temperatures controls the exothermic S N 2 reaction, preventing polyalkylation.
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Quenching & Extraction: Pour the mixture into ice water and extract with Ethyl Acetate (EtOAc).
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Causality: Water efficiently crashes out the DMF and inorganic salts, while EtOAc selectively partitions the organic product.
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Chromatographic Purification: Purify the crude extract via silica gel chromatography using a Petroleum Ether:EtOAc (1:1) mobile phase.
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Self-Validation Check: The product will elute cleanly with an Rf value of 0.20, confirming the removal of trace unreacted benzyl bromide[4].
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Orthogonal Quality Control:
Fig 1: Experimental workflow for the synthesis and self-validating QC of 1-benzyl-5,6-difluorobenzimidazole.
Pharmacological Applications & Target Workflows
Once synthesized and validated, 1-benzyl-5,6-difluorobenzimidazole serves as a potent precursor or active pharmaceutical ingredient (API) in several advanced therapeutic pipelines:
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Antiviral Drug Development: Halogenated benzimidazole nucleosides and their derivatives exhibit profound selective activity against Herpes Simplex Virus (HSV) and Bovine Viral Diarrhea Virus (BVDV)[1][3]. The 5,6-difluoro motif is specifically noted to reduce cytotoxicity while retaining high antiviral efficacy compared to non-fluorinated analogs[3].
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Anti-Inflammatory & Analgesic Pathways: Benzimidazole-based compounds are critical in inhibiting cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX)[1]. The N1-benzyl substitution significantly enhances the compound's ability to compete with arachidonic acid in the hydrophobic channels of COX enzymes, halting the biosynthesis of inflammatory prostaglandins[1].
References
- Source: doi.
- Source: nih.
- Source: chemikart.
- Title: 338451-18-6 | 1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene ...
- Source: researchgate.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 338451-18-6|1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-benzo[d]imidazole)|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
